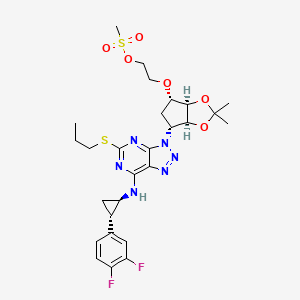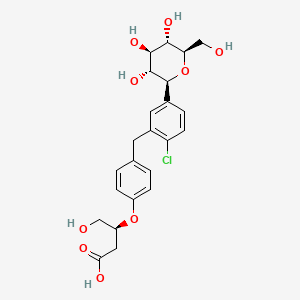
4-Imidazol-1-yl-2,2-diphenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Imidazol-1-yl-2,2-diphenylbutanamide is a chemical compound with the molecular formula C20H21N3O. It is known for its potential therapeutic applications, particularly in the treatment of urinary incontinence. The compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This structural motif is common in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazol-1-yl-2,2-diphenylbutanamide involves several steps. One common method starts with the preparation of 4-amino-2,2-diphenylbutanamide, which is then reacted with an imidazole derivative. The reaction conditions typically involve the use of solvents such as dichloromethane (CH2Cl2) and catalysts like methanesulfonic acid. The process may also include steps like hydrogenation using Pearlman’s catalyst to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS/MS) is common to ensure the purity and structure of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Imidazol-1-yl-2,2-diphenylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the imidazole ring, potentially leading to the formation of imidazolidine dione derivatives.
Reduction: Hydrogenation reactions can be used to reduce specific functional groups within the molecule.
Substitution: The imidazole ring can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include imidazolidine dione derivatives and various substituted imidazole compounds .
Applications De Recherche Scientifique
4-Imidazol-1-yl-2,2-diphenylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of 4-Imidazol-1-yl-2,2-diphenylbutanamide involves its interaction with muscarinic receptors. The compound exhibits antimuscarinic activity, which helps in the treatment of urinary incontinence by reducing bladder contractions. The molecular targets include specific subtypes of muscarinic receptors, and the pathways involved are related to the inhibition of acetylcholine binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide:
Imidafenacin: Another imidazole derivative with antimuscarinic activity, used in the treatment of overactive bladder.
Uniqueness
4-Imidazol-1-yl-2,2-diphenylbutanamide is unique due to its specific structural features and its potential for selective receptor binding, which makes it a promising candidate for therapeutic applications in urinary incontinence .
Propriétés
Formule moléculaire |
C19H19N3O |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
4-imidazol-1-yl-2,2-diphenylbutanamide |
InChI |
InChI=1S/C19H19N3O/c20-18(23)19(16-7-3-1-4-8-16,17-9-5-2-6-10-17)11-13-22-14-12-21-15-22/h1-10,12,14-15H,11,13H2,(H2,20,23) |
Clé InChI |
NONWQRRLZPDXTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CCN2C=CN=C2)(C3=CC=CC=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester (Technical Grade)](/img/structure/B13434174.png)
![5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide](/img/structure/B13434175.png)

![5-chloro-N-[[(4S)-2-oxo-1,3-dioxolan-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B13434185.png)
![1,1'-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene]](/img/structure/B13434187.png)


![Ethyl N-(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)-amino-propanoate](/img/structure/B13434193.png)
![9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B13434213.png)
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbaldehyde](/img/structure/B13434217.png)
![(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]-1-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methyl]piperidin-4-one](/img/structure/B13434231.png)
